1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and substitution reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studies have shown that benzofuran compounds exhibit significant biological activities, including anticancer, antibacterial, and antiviral properties
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been shown to inhibit cell growth in cancer cells by inducing apoptosis and increasing reactive oxygen species . The compound may also inhibit the release of proinflammatory cytokines like interleukin 6 (IL-6), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:
1-(3-Methyl-1-benzofuran-2-yl)ethanone: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
1-(2,3-Dihydro-2-methyl-1-benzofuran-5-yl)ethan-1-one: Another benzofuran derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-ethyl-5-methyl-1-benzofuran-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-4-10-11-7-8(2)5-6-12(11)15-13(10)9(3)14/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRJENNPIMXIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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